molecular formula C14H14N2O2S B4188044 2-(benzylamino)-N-(2-furylmethyl)-2-thioxoacetamide

2-(benzylamino)-N-(2-furylmethyl)-2-thioxoacetamide

Cat. No. B4188044
M. Wt: 274.34 g/mol
InChI Key: GDUHGMIUIQWQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-N-(2-furylmethyl)-2-thioxoacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a thioamide derivative that has been synthesized through a multi-step process involving the use of various reagents.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2-furylmethyl)-2-thioxoacetamide is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(benzylamino)-N-(2-furylmethyl)-2-thioxoacetamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been shown to have antifungal activity and may be effective in treating fungal infections.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylamino)-N-(2-furylmethyl)-2-thioxoacetamide in lab experiments is that it has been shown to have anticancer and antifungal properties. This makes it a potentially useful compound for studying the mechanisms of cancer and fungal infections. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(benzylamino)-N-(2-furylmethyl)-2-thioxoacetamide. One direction is to further investigate its mechanism of action and how it exerts its anticancer and antifungal effects. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and fungal infections. Additionally, further research could be done to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods of production.

Scientific Research Applications

2-(Benzylamino)-N-(2-furylmethyl)-2-thioxoacetamide has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to have anticancer properties and has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antifungal agent.

properties

IUPAC Name

2-(benzylamino)-N-(furan-2-ylmethyl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-13(15-10-12-7-4-8-18-12)14(19)16-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUHGMIUIQWQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-N-(furan-2-ylmethyl)-2-thioxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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